6-Methylimidazo[1,2-a]pyridine
Overview
Description
6-Methylimidazo[1,2-a]pyridine (6-MIP) is a heterocyclic aromatic compound that is widely used in scientific research. It is a member of the imidazopyridine family, and is often used as a model compound for the study of carcinogenic aromatic amines. It has been used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
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Antituberculosis Agents
- Field : Medicinal Chemistry
- Application : Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results : The acute TB mouse model indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of these compounds .
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Synthesis Method
- Field : Organic Chemistry
- Application : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed .
- Methods : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
- Results : This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
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Pharmaceutical Ingredients
- Field : Medicinal Chemistry
- Application : The imidazo[1,2-a]pyridine moiety can be found in the molecules of many active pharmaceutical ingredients, such as zolimidine (antiulcer drug), zolpidem (a medication for the treatment of insomnia and restoration of brain dysfunctions), and saripidem (a sedative and anxiolytic drug) .
- Methods : These drugs are typically synthesized in a laboratory setting and then tested for their efficacy and safety .
- Results : These drugs have been approved for use in various treatments, demonstrating their effectiveness .
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Fluorescent Probes
- Field : Analytical Chemistry
- Application : Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
- Methods : These probes are typically synthesized and then used in a variety of analytical techniques to detect and quantify the presence of specific ions .
- Results : These probes have been shown to be effective in detecting and quantifying mercury and iron ions .
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Light-Sensitive Dyes
- Field : Material Science
- Application : Imidazo[1,2-a]pyridine compounds are used in the role of light-sensitive dyes .
- Methods : These dyes are typically synthesized in a laboratory and then used in various applications that require light sensitivity .
- Results : The use of these dyes has been shown to be effective in their respective applications .
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Data Storage
- Field : Information Technology
- Application : Imidazo[1,2-a]pyridine compounds are used in optical media for data storage .
- Methods : These compounds are typically synthesized and then used in the manufacturing of optical media for data storage .
- Results : The use of these compounds has been shown to be effective in data storage applications .
properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-2-3-8-9-4-5-10(8)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVFDPQDGZSLJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377403 | |
Record name | 6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylimidazo[1,2-a]pyridine | |
CAS RN |
874-38-4 | |
Record name | 6-Methylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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